molecular formula C25H28N2O9S B12288370 6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12288370
M. Wt: 532.6 g/mol
InChI Key: JWBSAEQQNCGUFV-UHFFFAOYSA-N
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Description

6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a pyridine moiety, and a trihydroxyoxane carboxylic acid group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source under controlled temperature and pH conditions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through a nucleophilic substitution reaction, where the ethylpyridine is reacted with an appropriate leaving group.

    Formation of the Trihydroxyoxane Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the hydroxyl groups and carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-[[4-[2-(5-Methylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • 6-[5-[[4-[2-(5-Propylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of 6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H28N2O9S

Molecular Weight

532.6 g/mol

IUPAC Name

6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)

InChI Key

JWBSAEQQNCGUFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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